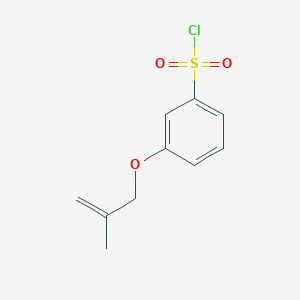

3-((2-Methylallyl)oxy)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((2-Methylallyl)oxy)benzenesulfonyl chloride, also known as MBS, is an organosulfur compound used in organic synthesis as a reagent in the formation of amides and other derivatives. It is a white powder that is soluble in polar solvents like water and alcohols, and is used in a wide variety of scientific and industrial applications. In the laboratory, MBS is used as a reagent for the preparation of polymers, polypeptides, and polysaccharides. It is also used in the synthesis of pharmaceuticals, polymers, and agrochemicals. In addition, it is used in the production of polymers for medical and industrial applications.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has identified sterically hindered structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which were synthesized by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds have been structurally characterized by X-ray single crystal diffraction, highlighting the molecular-electronic structure and kinetic investigation of these isomers, which suggests potential applications in understanding molecular interactions and designing steric-specific reactions in organic synthesis (Rublova et al., 2017).

Enhanced Reactivity in Ionic Liquids

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media and as Lewis acid catalysts for Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride is another notable application. This research demonstrated the substrates' enhanced reactivity, providing almost quantitative yields of diaryl sulfones under ambient conditions, which can be particularly useful in developing more efficient and environmentally friendly synthesis methods (Nara et al., 2001).

Polymer-supported Benzenesulfonamides in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been utilized as key intermediates in different chemical transformations. This includes unusual rearrangements to yield a number of diverse privileged scaffolds, illustrating the compound's role in facilitating solid-phase synthesis that could lead to the development of novel pharmaceuticals and materials (Fülöpová & Soural, 2015).

Green Chemistry Applications

Eco-friendly solvents like diethyl carbonate (DEC) or cyclopentyl methyl ether (CPME) have been employed in the Pd-catalyzed regioselective direct arylation of heteroarenes using benzenesulfonyl chlorides as coupling partners. This showcases the application of 3-((2-Methylallyl)oxy)benzenesulfonyl chloride in promoting sustainable chemical processes that are less harmful to the environment, providing a pathway for the green synthesis of complex aromatic compounds (Hfaiedh et al., 2015).

Mécanisme D'action

Target of Action

The compound contains a benzenesulfonyl chloride group, which is a common functional group in organic chemistry. Sulfonyl chlorides are typically electrophilic and can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Mode of Action

The exact mode of action would depend on the specific biological target. In a general sense, the compound could potentially react with biological nucleophiles (like the amino groups of proteins or hydroxyl groups of metabolites) via a nucleophilic substitution reaction .

Propriétés

IUPAC Name |

3-(2-methylprop-2-enoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-8(2)7-14-9-4-3-5-10(6-9)15(11,12)13/h3-6H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQMPUPEHFXNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2941108.png)

![N-(2-Methylpropyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2941112.png)

![2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B2941113.png)

![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)

![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2941125.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)

![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)